2,4-Diphenyl-4-(prop-2-yn-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two phenyl groups and a prop-2-yn-1-yl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4-diphenyl-4-(prop-2-yn-1-yl)oxazole with an appropriate reagent under acidic or basic conditions can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The phenyl groups and the prop-2-yn-1-yl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Diphenyloxazole: A related compound with similar structural features but lacking the prop-2-yn-1-yl group.
4-Phenyl-2-oxazolone: Another oxazole derivative with different substituents.
Uniqueness
2,4-Diphenyl-4-(prop-2-yn-1-yl)oxazol-5(4H)-one is unique due to the presence of both phenyl groups and the prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Properties
CAS No. |
95885-57-7 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2,4-diphenyl-4-prop-2-ynyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H13NO2/c1-2-13-18(15-11-7-4-8-12-15)17(20)21-16(19-18)14-9-5-3-6-10-14/h1,3-12H,13H2 |
InChI Key |
GHBAOCWEHJTAHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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